molecular formula C22H20N6O3 B2468040 9-benzyl-3-(4-ethoxyphenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione CAS No. 921811-15-6

9-benzyl-3-(4-ethoxyphenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione

Cat. No.: B2468040
CAS No.: 921811-15-6
M. Wt: 416.441
InChI Key: JFNJZTGCASYSQW-UHFFFAOYSA-N
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Description

The compound you mentioned is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings . It appears to contain a triazole ring, which is a five-membered ring containing two carbon atoms and three nitrogen atoms . Triazole compounds are known to have versatile biological activities and are present in a number of drug classes .


Molecular Structure Analysis

The molecular structure of this compound likely includes a pyrazolo[3,4-d]pyrimidine scaffold . This is a structure found in many biologically active compounds .

Scientific Research Applications

Synthesis and Biological Activity

The compound belongs to a class of molecules that have been explored for their synthesis and biological activities. For instance, derivatives of 1,2,4-triazolo purines, such as 9-benzyl-3-(4-ethoxyphenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione, have been synthesized and evaluated for their antimicrobial activities (Bektaş et al., 2007). These studies often aim to discover new therapeutic agents by modifying the chemical structure to enhance efficacy and reduce toxicity.

Crystallographic and Theoretical Investigations

Crystallographic and theoretical studies on similar compounds provide insights into the molecular structure and electronic properties, crucial for understanding the interaction with biological targets. For example, the crystal structure of a related 7-benzyl-3H-[1,2,4]triazolo[3,1-i]purine derivative was elucidated to understand its structural characteristics (Yahyazadeh & Daneshmandi, 2013).

Antitumoral and Antiproliferative Properties

Research has also focused on evaluating the antitumoral and antiproliferative properties of 1,2,4-triazolo purines. Such compounds have been synthesized and found to exhibit potent antitumoral properties, indicating their potential as cancer therapeutic agents (Wu et al., 2013).

Development of New Therapeutic Agents

The exploration of purine isosteres, including 1,2,4-triazolo[1,5-a][1,3,5]triazines (5-azapurines), for the development of new therapeutic agents highlights the versatility of these compounds in drug design. The regioselective synthesis of these derivatives has been a subject of interest for their potential application in treating various diseases (Junaid et al., 2019).

Selective Receptor Ligands

Lastly, 1,2,4-triazolo purines have been investigated for their selectivity towards specific biological receptors. Studies have identified derivatives with high affinity and selectivity for human adenosine receptors, demonstrating the potential for developing receptor-specific drugs (Okamura et al., 2002).

Future Directions

The future research directions for this compound could involve further investigation into its biological activity, particularly its potential as a CDK2 inhibitor . This could involve in vitro and in vivo studies to determine its efficacy and safety.

Properties

IUPAC Name

5-benzyl-8-(4-ethoxyphenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O3/c1-3-31-16-11-9-15(10-12-16)18-24-25-21-27(13-14-7-5-4-6-8-14)17-19(29)23-22(30)26(2)20(17)28(18)21/h4-12H,3,13H2,1-2H3,(H,23,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFNJZTGCASYSQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C3N2C4=C(N3CC5=CC=CC=C5)C(=O)NC(=O)N4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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